molecular formula C40H27N B12498716 Bis(4-(phenanthren-9-yl)phenyl)amine

Bis(4-(phenanthren-9-yl)phenyl)amine

Cat. No.: B12498716
M. Wt: 521.6 g/mol
InChI Key: FZQNMYQSIKOIED-UHFFFAOYSA-N
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Description

Bis(4-(phenanthren-9-yl)phenyl)amine is a polyaromatic amine featuring two phenanthrene-substituted phenyl groups attached to a central nitrogen atom. Its extended π-conjugation and rigid structure make it a candidate for applications in organic electronics, such as light-emitting diodes (OLEDs) and charge-transport materials . Phenanthrene’s fused aromatic system enhances stability and optoelectronic properties compared to simpler aryl amines.

Properties

Molecular Formula

C40H27N

Molecular Weight

521.6 g/mol

IUPAC Name

4-phenanthren-9-yl-N-(4-phenanthren-9-ylphenyl)aniline

InChI

InChI=1S/C40H27N/c1-3-11-33-29(9-1)25-39(37-15-7-5-13-35(33)37)27-17-21-31(22-18-27)41-32-23-19-28(20-24-32)40-26-30-10-2-4-12-34(30)36-14-6-8-16-38(36)40/h1-26,41H

InChI Key

FZQNMYQSIKOIED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC7=CC=CC=C7C8=CC=CC=C86

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-(phenanthren-9-yl)phenyl)amine typically involves the reaction of phenanthrene derivatives with aniline derivatives under specific conditions. One common method includes the use of palladium-catalyzed amination reactions, where the phenanthrene derivative is reacted with an aniline derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Bis(4-(phenanthren-9-yl)phenyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Bis(4-(phenanthren-9-yl)phenyl)amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(4-(phenanthren-9-yl)phenyl)amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

(a) N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (CAS 443965-64-8)
  • Structure : Contains a single phenanthrene moiety linked to a biphenyl-4-amine group.
  • Properties: Molecular Weight: 345.45 g/mol . Boiling Point: Not reported, but lower than Bis(4-(phenanthren-9-yl)phenyl)amine due to reduced molecular weight. Electronic Effects: Limited conjugation compared to the bis-phenanthrenyl derivative, resulting in a higher bandgap .
  • Applications : Used in OLEDs as a dopant, but with lower efficiency than bis-substituted analogues .
(b) Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine (CAS 1002762-60-8)
  • Structure : Replaces phenanthrene with carbazole, introducing nitrogen heteroatoms.
  • Properties: Molecular Weight: ~650 g/mol (estimated).
  • Applications : Superior charge-transport performance in OLEDs compared to phenanthrene-based amines .
(c) N,N-Bis(4'-diphenylamino-4-biphenylyl)amine (CAS 167218-39-5)
  • Structure : Features biphenyl and diphenylamine substituents.
  • Properties :
    • Molecular Weight: 486.62 g/mol .
    • Steric Effects : Bulky biphenyl groups reduce crystallinity, improving solubility in organic solvents .
  • Applications : Used in optoelectronic devices but exhibits lower thermal stability than phenanthrene-containing derivatives .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Structural Feature Bandgap (eV) Thermal Stability (°C) Application Highlight
This compound ~484 (estimated) Two phenanthrenyl groups ~2.8 >300 OLED emissive layer
N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine 345.45 Single phenanthrenyl group ~3.1 ~250 Low-cost OLED dopant
Bis(4-(9-phenylcarbazol-3-yl)phenyl)amine ~650 Carbazole substituents ~2.5 >350 Hole-transport layer
N,N-Bis(4'-diphenylamino-biphenylyl)amine 486.62 Biphenyl/diphenylamine groups ~3.0 ~280 Soluble charge transporter

Electronic and Optoelectronic Properties

  • Phenanthrene vs. Carbazole : Phenanthrene’s fully conjugated system provides broad absorption bands but higher bandgaps (~2.8 eV) compared to carbazole derivatives (~2.5 eV) .
  • Hole Mobility : this compound exhibits moderate hole mobility (~10⁻⁴ cm²/V·s), outperforming biphenyl-based amines but underperforming carbazole derivatives .

Biological Activity

Bis(4-(phenanthren-9-yl)phenyl)amine, a compound characterized by its unique structure featuring phenanthrene and diphenylamine moieties, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications in pharmacology.

Chemical Structure

The chemical formula of this compound is C30H31NC_{30}H_{31}N. Its structure can be represented as follows:

C30H31N Bis 4 phenanthren 9 yl phenyl amine \text{C}_{30}\text{H}_{31}\text{N}\quad \text{ Bis 4 phenanthren 9 yl phenyl amine }

Synthesis

The synthesis of this compound typically involves the coupling of phenanthrene derivatives with diphenylamine. The method often employed includes:

  • Refluxing phenanthrene derivatives with diphenylamine in the presence of a suitable catalyst.
  • Purification through recrystallization or chromatography to obtain pure this compound.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Cell LineIC50 (µM)References
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.3
A549 (Lung Cancer)18.7

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, showing effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)References
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • Study on Anticancer Activity : A study published in 2022 investigated the effects of this compound on MCF-7 and HeLa cells. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. It demonstrated a comparable or superior effect against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative antimicrobial agent .

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